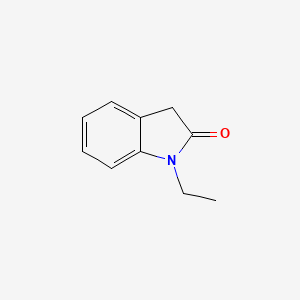

1-ethyl-2,3-dihydro-1H-indol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-11-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMXLKGFTKFOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058771 | |

| Record name | 2H-Indol-2-one, 1-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-28-9 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyloxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Indol-2-one, 1-ethyl-1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Indol-2-one, 1-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD53YTF87S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Ethyl 2,3 Dihydro 1h Indol 2 One and Its Analogs

Classical Approaches to the Oxindole (B195798) Core

The traditional methods for synthesizing the oxindole ring system have been refined over more than a century and remain integral to organic synthesis. These approaches, including the Fischer Indole (B1671886) Synthesis, the Tscherniac-Einhorn reaction, and the Madelung Indole Synthesis, provide versatile pathways to the oxindole core and its derivatives.

Fischer Indole Synthesis and its Variants

First discovered by Emil Fischer in 1883, the Fischer indole synthesis is a prominent chemical reaction for producing the indole nucleus from the acid-catalyzed thermal cyclization of an arylhydrazone. minia.edu.eg Arylhydrazones are typically prepared from the condensation of an arylhydrazine with an aldehyde or a ketone. minia.edu.egtestbook.com This method is not only one of the oldest but also one of the most effective and widely used for indole development, adaptable for creating a variety of substituted indoles. minia.edu.egorganic-chemistry.org

The mechanism of the Fischer indole synthesis has been the subject of considerable investigation for over a century. minia.edu.eg The process commences with the reaction of a substituted phenylhydrazine (B124118) and a carbonyl compound to form a phenylhydrazone. wikipedia.orgwikipedia.org This intermediate then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgwikipedia.org

Following protonation, the crucial step of the reaction is a combichemistry.comcombichemistry.com-sigmatropic rearrangement, which disrupts the N-N bond and forms a new carbon-carbon bond to create a diimine intermediate. wikipedia.orgstackexchange.comjk-sci.com The resulting diimine subsequently undergoes rearomatization. The nucleophilic amine then attacks the imine intramolecularly to form a cyclic aminoacetal (or aminal). wikipedia.orgstackexchange.com Finally, under acid catalysis, this intermediate eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring. minia.edu.egwikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine is incorporated into the final indole product. wikipedia.org

Key Mechanistic Steps:

Formation of Phenylhydrazone

Tautomerization to Ene-hydrazine

Protonation

combichemistry.comcombichemistry.com-Sigmatropic Rearrangement

Rearomatization

Intramolecular Cyclization

Elimination of Ammonia

The choice of acid catalyst is a critical factor in the success of the Fischer indole synthesis. testbook.comstackexchange.com A wide array of both Brønsted and Lewis acids have been successfully employed to facilitate the reaction. testbook.comwikipedia.org The catalyst promotes the key steps of the mechanism, including protonation of the hydrazone and the final elimination of ammonia. minia.edu.egwikipedia.org

Commonly used acid catalysts are summarized in the table below.

| Catalyst Type | Examples |

| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) |

Table 1: Common Acid Catalysts in Fischer Indole Synthesis. testbook.comwikipedia.orgstackexchange.com

While a broad range of acids can be effective, the specific choice can influence reaction rates and the selectivity for certain products, especially when using unsymmetrical ketones. stackexchange.com

To broaden the scope and improve the practicality of the Fischer indole synthesis, several modifications have been developed. A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction, known as the Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.org This method allows for the synthesis of the necessary N-arylhydrazone precursors from aryl halides (or triflates) and hydrazones, such as benzophenone (B1666685) hydrazone. organic-chemistry.orgthieme-connect.com

This modification is particularly valuable as it avoids the need to handle potentially unstable or toxic arylhydrazines directly. testbook.com The palladium-catalyzed formation of the N-aryl bond is a robust and general method, expanding the range of accessible indole structures. organic-chemistry.org The resulting N-arylhydrazones can then undergo the classical acid-catalyzed cyclization to yield the final indole product. wikipedia.org

Tscherniac-Einhorn Reaction

The Tscherniac-Einhorn reaction, an electrophilic aromatic substitution, provides another classical route to functionalized aromatic systems. wikipedia.org The reaction involves the condensation of a suitable aromatic compound with an N-hydroxymethylamide or N-hydroxymethylimide in the presence of a strong acid catalyst, such as concentrated sulfuric acid. wikipedia.org

The mechanism begins with the protonation of the hydroxyl group on the N-hydroxymethyl reagent by the strong acid. wikipedia.org This is followed by the elimination of a water molecule to generate a reactive, resonance-stabilized acyliminium ion. This electrophilic cation then attacks the aromatic ring, leading to amidoalkylation of the aromatic substrate. wikipedia.org While broadly applicable for amidoalkylation, its specific use for the direct synthesis of the oxindole core from simple indoline (B122111) precursors involves the introduction of a functionalized one-carbon unit at the 2-position, which can be subsequently converted to the carbonyl group of the oxindole.

Madelung Indole Synthesis and Related Base-Catalyzed Cyclizations

The Madelung indole synthesis, first reported in 1912, is a powerful method for preparing indoles through the intramolecular cyclization of N-acyl-o-toluidines. wikipedia.orgresearchgate.net The classical version of this reaction requires harsh conditions, typically employing a strong base, such as sodium or potassium alkoxides, at very high temperatures (200–400 °C). wikipedia.org

The mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by the strong base. The resulting carbanion then performs an intramolecular nucleophilic attack on the amide carbonyl carbon, forming a cyclic intermediate that, after a hydrolysis step, yields the indole ring. wikipedia.org

Due to the severity of the reaction conditions, the traditional Madelung synthesis was often limited to the preparation of simple, robust indoles. researchgate.net However, significant advancements have led to milder reaction conditions. For instance, the use of organolithium reagents as bases allows the reaction to proceed at lower temperatures. wikipedia.org These modifications have broadened the scope of the Madelung synthesis, enabling the preparation of more complex and functionalized indoles and oxindoles from derivatives of 2-alkylanilines. combichemistry.comresearchgate.net An iron-catalyzed variation has also been shown to be effective for the synthesis of substituted oxindoles at ambient temperatures. researchgate.net

| Base Type | Examples | Temperature Range (°C) |

| Alkoxides | Sodium ethoxide, Potassium t-butoxide | 200 - 400 |

| Organolithiums | n-Butyllithium (n-BuLi) | Milder (e.g., ambient) |

Table 2: Bases Used in Madelung and Modified Madelung Synthesis. wikipedia.orgresearchgate.net

Stollé Procedure and Analogous Methodologies

The Stollé synthesis is a classical and direct method for the preparation of oxindoles. This two-step procedure involves the initial acylation of an aniline (B41778) with an α-haloacyl chloride or oxalyl chloride, followed by an intramolecular Friedel-Crafts reaction to yield the oxindole core.

In the context of synthesizing 1-ethyl-2,3-dihydro-1H-indol-2-one, the Stollé procedure would commence with N-ethylaniline. The N-ethylaniline is first acylated with chloroacetyl chloride to form 2-chloro-N-ethyl-N-phenylacetamide. The subsequent step involves a Lewis acid-catalyzed intramolecular cyclization. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid for this Friedel-Crafts alkylation, which facilitates the formation of the five-membered lactam ring of the oxindole.

An improved procedure for the Stollé synthesis has been developed, which may offer higher yields and milder reaction conditions. While specific examples detailing the synthesis of this compound via the Stollé method are not extensively documented in recent literature, the synthesis of the closely related analog, 1-methyl-3-ethyloxindole, has been successfully achieved using this approach. This suggests the high feasibility of the Stollé synthesis for the target molecule.

Reissert Indole Synthesis

The Reissert indole synthesis is a well-established method for the formation of the indole nucleus, which can be subsequently oxidized to an oxindole. wikipedia.org The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. wikipedia.org This is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org

For the synthesis of this compound, a modification of the Reissert synthesis would be necessary. The starting material would likely be N-ethyl-2-nitroaniline. The synthesis would proceed through the formation of an N-ethyl-indole precursor, which would then require a subsequent oxidation step to afford the desired oxindole. A variety of oxidizing agents can be employed for the conversion of indoles to oxindoles.

Other Named Reactions for Oxindole Construction

Several other named reactions, primarily for indole synthesis, can be conceptually adapted for the construction of the this compound core, typically by employing an N-ethylated starting material and a subsequent oxidation step if an indole is the initial product.

Bartoli Indole Synthesis: This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to produce a substituted indole. wikipedia.orgonlineorganicchemistrytutor.com A key advantage of the Bartoli synthesis is its ability to generate 7-substituted indoles. wikipedia.org For the synthesis of the target compound, one might envision starting with an appropriately substituted N-ethyl-nitroarene.

Hemetsberger Indole Synthesis: The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. wikipedia.org The starting materials for this reaction are typically an aromatic aldehyde and an azidoacetate. researchgate.net Adaptation for the N-ethyl oxindole would require starting with an N-ethylated aromatic precursor.

Bischler Indole Synthesis: The Bischler–Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline to yield a 2-aryl-indole. wikipedia.org The reaction conditions are often harsh and can lead to unpredictable regioselectivity. wikipedia.org A modification starting with N-ethylaniline could theoretically lead to an N-ethylated indole, which could then be oxidized.

Julia Olefination: The Julia olefination is a prominent reaction for the stereoselective synthesis of alkenes from phenyl sulfones and carbonyl compounds. wikipedia.org While not a direct method for oxindole synthesis, its principles could be creatively applied in a multi-step sequence. For instance, a Julia olefination could be employed to construct a specific carbon-carbon bond in a precursor molecule that is later cyclized to form the oxindole ring. The Julia-Kocienski olefination is a modification that allows for a one-pot procedure. alfa-chemistry.com

Larock Indole Synthesis: This powerful palladium-catalyzed reaction involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce a variety of indoles. wikipedia.orgub.edu The reaction is known for its versatility and tolerance of various functional groups. wikipedia.org N-substituted anilines, such as N-methyl, N-acetyl, and N-tosyl derivatives, have been successfully used, suggesting that an N-ethylated starting material would be a viable substrate for the synthesis of a 1-ethyl-indole precursor. wikipedia.org

Nenitzescu Indole Synthesis: The Nenitzescu synthesis is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The reaction can be performed with a variety of R-groups, including ethyl substituents. wikipedia.org While this method characteristically yields 5-hydroxyindoles, modifications and subsequent reactions could potentially lead to the desired 1-ethyl-oxindole framework.

| Reaction | Starting Materials (Conceptual for this compound) | Key Features |

| Stollé Procedure | N-Ethylaniline, Chloroacetyl chloride | Direct oxindole synthesis, Friedel-Crafts cyclization. |

| Reissert Synthesis | N-Ethyl-2-nitroaniline, Diethyl oxalate | Forms indole precursor, requires subsequent oxidation. wikipedia.org |

| Bartoli Synthesis | N-Ethyl-ortho-nitroarene, Vinyl Grignard reagent | Primarily for 7-substituted indoles, forms indole precursor. wikipedia.org |

| Hemetsberger Synthesis | N-Ethylaniline derivative, Azidoacetate | Forms indole-2-carboxylate (B1230498) precursor. wikipedia.org |

| Bischler Synthesis | N-Ethylaniline, α-Bromo-acetophenone derivative | Forms 2-substituted indole precursor, often harsh conditions. wikipedia.org |

| Julia Olefination | Phenyl sulfone, Carbonyl compound | Indirect, for C-C bond formation in a precursor. wikipedia.org |

| Larock Synthesis | N-Ethyl-ortho-iodoaniline, Disubstituted alkyne | Palladium-catalyzed, versatile for substituted indoles. wikipedia.org |

| Nenitzescu Synthesis | Benzoquinone, N-Ethyl-β-aminocrotonate | Primarily for 5-hydroxyindoles. wikipedia.org |

Transition Metal-Catalyzed Synthesis Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of oxindoles, including this compound.

Palladium-Catalyzed Approaches

Palladium catalysts offer a broad range of synthetic transformations that can be applied to the formation of the oxindole ring system. These methods often proceed under milder conditions and with higher functional group tolerance compared to classical methods.

A significant advancement in oxindole synthesis is the use of palladium-catalyzed intramolecular C-H activation. This strategy allows for the direct formation of the carbon-carbon bond required for the oxindole ring without the need for pre-functionalized starting materials.

A notable example is the palladium-catalyzed cyclization of α-chloroacetanilides. In this approach, an N-substituted α-chloroacetanilide, such as 2-chloro-N-ethyl-N-phenylacetamide, can be converted directly to the corresponding oxindole. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. This method is highly regioselective and tolerates a variety of functional groups. organic-chemistry.org

The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the α-chloroacetanilide, followed by an intramolecular C-H activation of the ortho-C-H bond of the aniline ring to form a palladacycle. Reductive elimination from this intermediate then furnishes the oxindole product and regenerates the palladium(0) catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another versatile strategy for the synthesis of substituted oxindoles. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

While not a direct ring-forming reaction for the oxindole itself, Suzuki-Miyaura coupling can be instrumental in building up the necessary precursors. For instance, a suitably substituted aryl boronic acid could be coupled with a partner containing the ethyl-amide functionality, followed by a subsequent cyclization step to form the oxindole ring.

Alternatively, the oxindole core can be pre-formed and then functionalized using Suzuki-Miyaura coupling. For example, a halogenated 1-ethyl-oxindole could be coupled with a variety of boronic acids to introduce further substitution on the aromatic ring. This approach allows for the late-stage diversification of the oxindole scaffold.

| Catalytic Approach | Key Transformation | Substrates (Conceptual for this compound) |

| C-H Activation | Intramolecular cyclization | 2-Chloro-N-ethyl-N-phenylacetamide |

| Suzuki-Miyaura Coupling | C-C bond formation | 1. Precursor synthesis: Aryl boronic acid + Ethyl-amide containing halide. 2. Functionalization: Halogenated 1-ethyl-oxindole + Boronic acid. |

Cascade and Domino Cyclization Methodologies

Cascade reactions, also known as domino or tandem reactions, are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org This approach significantly increases efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures like the oxindole core from simpler precursors. wikipedia.orgyoutube.com These reactions proceed through a sequence of consecutive transformations, where the functionality required for each subsequent step is generated in the preceding one. wikipedia.org

Various cascade processes have been developed for synthesizing oxindole derivatives. For instance, an organocatalytic triple Michael domino reaction has been employed to create fully functionalized cyclopentanes bearing an oxindole moiety, forming three C-C bonds and six stereocenters in one pot. nih.gov Other notable examples include palladium-catalyzed cascade reactions involving multiple Heck reactions followed by C-H activation, and enantioselective cascades for preparing chiral chromenes and polycyclic indoles. youtube.comacs.org These methods highlight the capacity of cascade sequences to achieve high molecular complexity from simple starting materials in a highly controlled manner. nih.gov

Table 1: Examples of Cascade/Domino Reactions in Heterocycle Synthesis

| Reaction Type | Key Transformation | Starting Materials | Product Class | Reference |

|---|---|---|---|---|

| Organocatalytic Triple Michael | Formation of three C-C bonds and six stereocenters | Simple substrates with equimolar amounts | Fully functionalized cyclopentane-oxindoles | nih.gov |

| Palladium-Catalyzed Domino | Two consecutive Heck reactions followed by C-H activation | Aryl bromides and dienes | Tricyclic lactams | youtube.com |

| Asymmetric Intramolecular Cascade | Imidization-nucleophilic addition-lactamization | N(1)-alkylethane-1,2-diamine and methyl 2-formylbenzoate | Chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones | nih.gov |

| [4+1] Annulation/Rearrangement | Reaction of sulfur ylides with nitroolefins | Sulfur ylides and nitroolefins | Oxazolidinones | acs.org |

Regioselective Functionalization via Palladium Catalysis

Palladium catalysis is a cornerstone for the synthesis and functionalization of indoles and oxindoles, enabling highly regioselective bond formations that would be difficult to achieve through traditional methods. researchgate.netacs.org A prominent strategy is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.netorganic-chemistry.org

A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides provides a direct route to oxindoles. researchgate.netorganic-chemistry.org This method uses a palladium acetate catalyst with a phosphine ligand and a base, demonstrating good to excellent yields and high functional group compatibility under relatively mild conditions. organic-chemistry.org The regioselectivity is a key advantage over classical approaches like Friedel-Crafts reactions, which often require harsh conditions. researchgate.net

Palladium catalysis also enables the selective functionalization of the indole ring at various positions. For example, by using a removable directing group on the indole nitrogen, such as a pyridyl-containing moiety, C-H alkenylation can be directed specifically to the C2 position. beilstein-journals.org Without such a group, functionalization often occurs at the more nucleophilic C3 position. beilstein-journals.orguchicago.edu Palladium/norbornene cooperative catalysis has been developed for the vicinal di-carbo-functionalization of indoles at the C2 and C3 positions. uchicago.edu Furthermore, palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids proceeds through C-H functionalization followed by decarboxylation to yield 2-vinylindoles, showcasing another powerful tool for regioselective modification. nih.gov

Table 2: Regioselective Palladium-Catalyzed Reactions for Oxindole Synthesis and Functionalization

| Reaction Type | Catalyst System | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Intramolecular C-H Functionalization | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl (B1301956), Et₃N | α-Chloroacetanilides | Regioselective synthesis of substituted oxindoles | researchgate.netorganic-chemistry.org |

| Vicinal Di-carbo-functionalization | Palladium/Norbornene (Pd/NBE) | Indoles, Aryl Iodides, Acrylates | Site-selective C2-arylation and C3-alkenylation | uchicago.edu |

| Decarboxylative Vinylation | Palladium catalyst | Indole-3-carboxylic acids and alkenes | Regioselective synthesis of 2-vinylindoles | nih.gov |

| Directed C-H Alkenylation | PdCl₂(MeCN)₂, Cu(OAc)₂ | N-(2-pyridyl)sulfonyl-protected indoles | Selective functionalization at the C2 position | beilstein-journals.org |

| Cascade C-H Activation | Pd(PhCN)₂Cl₂/norbornene | Indoles and ethyl 2-bromoacetate | One-step synthesis of ethyl 2-(1H-indol-2-yl)acetates | longdom.orgresearchgate.net |

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and sustainable alternative to noble-metal-based systems for synthesizing complex organic molecules, including oxindoles. nih.govacs.org Nickel catalysts can access a variety of oxidation states (e.g., Ni(I), Ni(III)) and can involve radical processes, enabling unique transformations. acs.orgyoutube.com

A significant application is the nickel-catalyzed domino annulation to construct oxindole analogs. nih.gov This strategy can create all-carbon quaternary centers bearing nitrile groups through C-CN bond cleavage and cyano group transfer. nih.gov Mechanistic studies have revealed that the catalytic cycle can involve σ-alkyl-Ni(II) complexes, with different ligands (N-ligands vs. P-ligands) promoting different elementary steps such as oxidative addition and reductive elimination. nih.gov

Nickel is also effective in the C3-alkylation of oxindoles using alcohols via a "borrowing hydrogen" process. acs.org This method involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the oxindole, followed by hydrogenation of the intermediate by the in situ generated nickel-hydride species. acs.org This approach has been successfully applied to a range of secondary alcohols, although it can be challenging due to steric hindrance. acs.org Furthermore, nickel catalysis has been used for the enantioselective coupling of indole-based N-alkyl-Ni fragments with various bromides, providing access to enantioenriched N-alkylindole molecules under mild conditions. nih.gov

Table 3: Overview of Nickel-Catalyzed Reactions for Oxindole Scaffolds

| Reaction Type | Catalyst System | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Domino Annulation/Cyanation | Nickel catalyst with N- and P-ligands | C-CN bond cleavage and cyano group transfer | Oxindole nitriles with quaternary centers | nih.gov |

| C3-Alkylation (Borrowing Hydrogen) | Bifunctional Ni-catalyst | Alkylation of 2-oxindoles with secondary alcohols | C3-alkylated oxindoles | acs.org |

| Enantioselective C-C Coupling | NiI₂, Chiral Ligand | Coupling of N-alkenyl indoles with C(sp²)/C(sp) bromides | Enantioenriched N-alkylindoles | nih.gov |

| Nitrile Synthesis | Nickel catalyst | Transformation of alkene-tethered oxime ethers | Benzonitriles and cinnamonitriles | nih.gov |

Copper-Catalyzed Processes

Copper-catalyzed reactions offer a cost-effective and environmentally benign approach for the synthesis of oxindoles. A primary strategy involves the oxidative rearrangement of 3-substituted indoles or the direct C-H, Ar-H coupling of anilides. acs.orgnih.gov

A highly efficient method for preparing 3,3-disubstituted oxindoles utilizes catalytic amounts of copper(II) acetate (Cu(OAc)₂) with atmospheric oxygen as the terminal oxidant. nih.govacs.orgorganic-chemistry.org This process involves a formal C-H, Ar-H coupling of anilides and notably does not require an additional base. nih.gov The reaction can be run in solvents like toluene (B28343) or mesitylene, with the latter often providing higher yields at elevated temperatures. organic-chemistry.org This approach is valued for its operational simplicity and tolerance of various functional groups, including acid-labile ones. organic-chemistry.org

Another powerful copper-catalyzed method involves a selective single-electron transfer (SET) process for the divergent synthesis of 3-functionalized oxindoles from 3-substituted indoles. acs.org Using air (O₂) as the ultimate oxidant, this strategy can yield 3-hydroxyl-, 3-alkoxyl-, or 3-hydrogenous-2-oxindoles, demonstrating high chemoselectivity and broad functional group tolerance. acs.org

Table 4: Copper-Catalyzed Syntheses of Oxindoles

| Reaction Type | Catalyst/Reagents | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| C-H, Ar-H Coupling | Cu(OAc)₂·H₂O (5 mol%), O₂ (air) | Anilides | No additional base required; uses air as the oxidant | nih.govacs.orgorganic-chemistry.org |

| Selective Electron Transfer Oxidation | Copper catalyst, O₂ (air) | 3-Substituted indoles | Switchable synthesis of 3-hydroxyl, 3-alkoxyl, or 3-hydrogenous oxindoles | acs.org |

Rhodium and Ruthenium Catalysis in Oxindole Synthesis

Rhodium and ruthenium, while both being precious metals, offer distinct and powerful catalytic pathways for the synthesis and elaboration of the oxindole framework.

Rhodium Catalysis Rhodium catalysts are particularly effective in mediating insertion and annulation reactions. Rhodium(II) acetate dimer, for example, catalyzes the intramolecular O-H or N-H insertion reactions of diazo compounds to form a wide variety of oxaza-macrocycles that incorporate an oxindole unit. nih.gov This methodology allows for the synthesis of macrocycles with ring sizes ranging from 10 to 29 members in good yields. nih.gov Rhodium(III) catalysis has been utilized for C-H bond activation, such as in the [4+1] annulation of sulfoxonium ylides with maleimides to generate spiroindanonylpyrroline-2,5-diones. researchgate.net Furthermore, rhodium catalysts, in combination with molecular oxygen as the sole oxidant, can achieve oxidative annulation of arylindoles with alkenes or alkynes. nih.gov

Ruthenium Catalysis Ruthenium catalysts are well-known for their utility in metathesis reactions and hydrogen transfer processes. A key application in oxindole synthesis is the ring-closing metathesis (RCM) of 3,3-diallyl oxindoles using Grubbs' catalyst to produce spiro-oxindoles in good to excellent yields. mdpi.com Ruthenium catalysts also enable the atom-economical mono-3-alkylation of oxindoles with a wide range of alcohols. acs.org This reaction proceeds via a hydrogen borrowing mechanism, where the catalyst, often generated in situ from RuCl₃·xH₂O and a phosphine ligand, facilitates the transfer of hydrogen from the alcohol to the intermediate, all under solvent-free conditions. acs.org Additionally, ruthenium has been used for the electrophilic substitution reaction of indoles with isatins to generate oxindole derivatives. cdnsciencepub.com

Table 5: Rhodium and Ruthenium-Catalyzed Reactions in Oxindole Synthesis

| Metal | Reaction Type | Catalyst Example | Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| Rhodium | Intramolecular Insertion | Rh₂(OAc)₄ | O-H/N-H insertion with a diazo group | Oxindole-containing macrocycles | nih.gov |

| Rhodium | C-H Activation/Annulation | Rh(III) catalyst | [4+1] annulation with ylides | Spiroindanonyl-pyrroline-2,5-diones | researchgate.net |

| Ruthenium | Ring-Closing Metathesis | Grubbs' Catalyst-I | Metathesis of 3,3-diallyl oxindoles | Spirocycloalkyl-oxindoles | mdpi.com |

| Ruthenium | Alkylation (Borrowing Hydrogen) | In situ from RuCl₃/PPh₃ | Alkylation of oxindole with alcohols | 3-Alkyl oxindoles | acs.org |

Metal-Center Promoted Cyclizations and Functionalizations

The synthesis of oxindoles is heavily reliant on metal-center promoted reactions, where the metal catalyst plays a crucial role in activating substrates and facilitating bond-forming events with high selectivity. researchgate.net Transition metals like palladium, nickel, copper, rhodium, and ruthenium each offer unique reactivity profiles that have been harnessed for the construction and derivatization of the oxindole core.

A common theme is the metal-catalyzed C-H activation or functionalization, which represents a modern, atom-economical alternative to classical named reactions like the Friedel-Crafts acylation. researchgate.net Palladium, for instance, is widely used to catalyze the intramolecular cyclization of α-chloroacetanilides to form the oxindole ring system. researchgate.netorganic-chemistry.org This transformation is believed to proceed through oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by intramolecular C-H activation and reductive elimination. organic-chemistry.org

Metal centers also promote cascade reactions, where a single catalyst orchestrates a series of bond-forming events. youtube.com For example, a palladium catalyst can initiate a domino Heck reaction sequence to rapidly build polycyclic structures. youtube.com Similarly, copper catalysts promote oxidative cyclizations of anilides using atmospheric oxygen, where the metal center is regenerated in the catalytic cycle. nih.govorganic-chemistry.org The choice of metal and ligands is critical for controlling the outcome, as seen in nickel-catalyzed reactions where the ligand can determine whether the reaction proceeds via a two-electron pathway or involves radical intermediates. nih.govacs.org

Organocatalytic and Metal-Free Synthetic Routes

In the quest for more sustainable and diverse synthetic methods, organocatalytic and metal-free routes to oxindoles have gained significant traction. These approaches avoid the cost and potential toxicity associated with transition metals and offer complementary reactivity.

Organocatalysis Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, providing a powerful method for producing enantioenriched oxindole derivatives. rsc.orgrsc.org Chiral phosphoric acids and secondary amines are common catalysts. rsc.orgrsc.org For example, an organocatalytic triple Michael domino reaction, catalyzed by a chiral amine, can produce highly functionalized cyclopentane-oxindoles with control over six stereocenters. nih.gov Similarly, the asymmetric synthesis of spirocyclopropyl oxindoles has been achieved through both organocatalytic and metal-catalyzed pathways, highlighting the complementary nature of these approaches. rsc.org Organocatalysis has also been applied to inverse-electron-demand Diels–Alder reactions and one-pot syntheses of dihydroquinolones, demonstrating its versatility. rsc.orgresearchgate.net

Metal-Free Routes Metal-free synthetic strategies rely on alternative reagents to promote the desired transformations. A practical, metal-free synthesis of halo-containing oxindoles has been developed through the (NH₄)₂S₂O₈-mediated halocarbocyclization of alkenes in water, offering an environmentally benign protocol. nih.gov Another clean method involves the oxidation of oxindoles to isatins using molecular oxygen with tert-butyl nitrite (B80452) as a radical-generating additive, completely avoiding metal catalysts and harsh reagents. organic-chemistry.org Metal-free oxidative spirocyclization has also been achieved through tandem dual C-H functionalization and intramolecular dehydration, forming multiple C-C and C-O bonds in a single process. acs.org These methods are attractive for their mild conditions and good functional group tolerance. nih.govorganic-chemistry.org

Table 6: Organocatalytic and Metal-Free Routes to Oxindole Derivatives

| Approach | Reaction Type | Catalyst/Reagent | Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| Organocatalytic | Triple Michael Domino | Chiral Amine | Asymmetric synthesis of fully substituted cyclopentanes | Cyclopentane-oxindoles | nih.gov |

| Organocatalytic | Diels-Alder | Chiral Secondary Amine | Inverse-electron-demand reaction of 2,3-indole-dienes | Tetrahydrocarbazoles | rsc.org |

| Organocatalytic | [3+2] Cycloaddition | Organic catalyst in DMSO | Azide-ketone cycloaddition | 1,5-Disubstituted 4-thio-1,2,3-triazoles | nih.gov |

| Metal-Free | Halocarbocyclization | (NH₄)₂S₂O₈ | Cyclization of N-arylacrylamides in water | Halo-containing oxindoles | nih.gov |

| Metal-Free | Oxidation | O₂, tert-butyl nitrite | Oxidation of oxindoles | Isatins | organic-chemistry.org |

| Metal-Free | Oxidative Spirocyclization | I₂ / TBHP | Dual C-H functionalization and dehydration | Spirooxindoles | acs.org |

Chiral Organocatalysis for Asymmetric Synthesis

Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules, offering advantages such as operational simplicity, ready availability of catalysts, and lower toxicity compared to traditional metal catalysts. greyhoundchrom.com In the context of oxindole synthesis, chiral organocatalysts have been effectively employed to produce enantiomerically enriched products.

The use of chiral phosphoric acids has been demonstrated in the asymmetric synthesis of 4,6-bis(1H-indol-3-yl)-piperidine-2-carboxylates, which are novel bisindole-piperidine-amino acid hybrids. rsc.org This reaction proceeds via a one-step process from 3-vinyl indoles and imino esters, yielding products in good yields and with high enantioselectivity (up to 99% ee). rsc.org

Furthermore, the development of novel chiral scaffolds is crucial for advancing asymmetric catalysis. nih.gov For instance, C₂-symmetric, spirocyclic compounds termed SPINDOLEs have been synthesized from inexpensive and widely available indole and acetone (B3395972) using a confined chiral Brønsted acid catalyst. nih.gov These scaffolds have shown great potential in promoting highly selective reactions. nih.gov The design and application of various organocatalysts, often derived from amino acids, have enabled a range of asymmetric transformations for constructing indole-based chiral heterocycles with high efficiency and enantiocontrol. nih.govresearchgate.net These strategies include cycloadditions, cyclizations, and dearomatization reactions. nih.govresearchgate.net

| Catalyst Type | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | 3-Vinyl Indoles, Imino Esters | 4,6-bis(1H-indol-3-yl)-piperidine-2-carboxylates | Up to 70% | Up to 99% | rsc.org |

| Confined Chiral Brønsted Acid | Indole, Acetone | SPINDOLEs (C₂-symmetric, spirocyclic compounds) | High | High | nih.gov |

| Dipeptide-derived Phosphine | Allenes, Acrylates/Acrylamides | [3+2] Cycloaddition Products | N/A | High | greyhoundchrom.com |

| N-heteroaryl-sulfonylprolinamide | Ketones | (R)-convolutamydine | N/A | High | greyhoundchrom.com |

Radical-Mediated Cyclizations and Couplings

Radical-mediated reactions offer a powerful and versatile approach for the construction of the oxindole core. sioc-journal.cn These methods often proceed under mild conditions and exhibit high functional group tolerance.

A prominent strategy involves the radical cascade cyclization of N-arylacrylamides. sioc-journal.cn This method is considered one of the most effective for synthesizing 2-oxindoles. sioc-journal.cn The generation of radicals from suitable precursors can be initiated by light, electricity, or heat, which then triggers the cyclization cascade. sioc-journal.cn An efficient and sustainable electrochemical approach utilizes an iron catalyst for the radical addition/cyclization of N-arylacrylamides and carbazates to produce 3,3-disubstituted 2-oxindoles bearing ester groups. nih.gov This method is notable for its mild conditions, operational simplicity, and scalability. nih.gov

Visible-light photoredox catalysis has emerged as a green and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netnih.govacs.org This approach has been successfully applied to the synthesis of oxindoles. For instance, a visible-light-induced trifluoromethyl-arylation of N-arylmethacrylamides has been developed using Umemoto's reagent as the trifluoromethyl source, providing access to trifluoromethylated oxindoles in good to excellent yields. researchgate.net

Another notable example is the three-component synthesis of sulfonylated oxindoles from N-arylacrylamides, diaryliodonium salts, and sulfur dioxide, mediated by visible light. nih.gov This reaction proceeds without the need for a catalyst or external photosensitizer and demonstrates broad functional group tolerance. nih.gov The key step involves the in situ formation of sulfonyl radicals. nih.gov Furthermore, visible light has been used to promote the intramolecular reductive cyclization of various substrates to form indoles and oxindoles in high yields under metal- and additive-free conditions. researchgate.net

A novel and efficient transition-metal-free method for preparing sterically hindered 3,3-disubstituted oxindoles involves a polar-radical crossover of ketene-derived amide enolates. rsc.orgnih.govrsc.org In this formal [3+2] cycloaddition, N-alkyl and N-arylanilines react with disubstituted ketenes to form amide enolates. nih.govrsc.org Subsequent single-electron transfer oxidation generates an α-amide radical, which undergoes a homolytic aromatic substitution (HAS) to yield the desired oxindole. rsc.orgnih.govrsc.org

This methodology exhibits high atom economy and tolerates a wide range of functional groups on both the aniline and ketene (B1206846) components. rsc.orgnih.govrsc.org For example, anilines with both electron-donating and electron-withdrawing substituents have been successfully employed, as have various ketenes, including sterically bulky ones. rsc.orgthieme-connect.comthieme-connect.com The reaction can also be used to synthesize spirocyclic oxindoles. nih.govrsc.org Mechanistically, the process is believed to proceed through the formation of an enolate, which is then oxidized (e.g., by iodine) to an α-amide radical that cyclizes onto the aniline ring. rsc.orgnih.gov

| Aniline Derivative | Ketene Derivative | Product | Yield | Reference |

| N-methylaniline | Diphenylketene | 1-Methyl-3,3-diphenyloxindole | 95% | nih.gov |

| N-methyl-p-toluidine | Diethylketene | 1,5-Dimethyl-3,3-diethyloxindole | 87% | rsc.org |

| N-methyl-p-cyanoaniline | Diethylketene | 5-Cyano-1-methyl-3,3-diethyloxindole | 92% | rsc.org |

| N-benzylaniline | Diethylketene | 1-Benzyl-3,3-diethyloxindole | 54% | rsc.org |

| N-phenylaniline | Diethylketene | 1-Phenyl-3,3-diethyloxindole | 56% | rsc.org |

Green Chemistry Approaches in Oxindole Synthesis (e.g., Aqueous Media Reactions)

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to oxindole synthesis. sjp.ac.lksjp.ac.lk A key aspect of this is the use of environmentally benign solvents, such as water. sjp.ac.lksjp.ac.lk

Reactions in aqueous media offer significant advantages, including safety, cost-effectiveness, and simplified work-up procedures. sjp.ac.lksjp.ac.lk For instance, a lipase-catalyzed one-pot tandem reaction for the synthesis of spirooxindoles has been developed in water. mdpi.com This method uses readily available isatins, cycloketones, and malononitrile (B47326) to produce spirooxindoles in moderate to good yields with excellent functional group tolerance. mdpi.com Another example is a catalyst-free Vinylogous Henry reaction using isatin (B1672199) and 3,5-dimethyl-4-nitroisoxazole (B73060) in water at 50 °C to synthesize 3-substituted-3-hydroxy isoxazole-oxindole hybrids in excellent yields. sjp.ac.lk

The use of recyclable catalysts in aqueous media further enhances the green credentials of these synthetic routes. sjp.ac.lk For example, a water-soluble and recyclable double salt, Al₄(SO₄)₆·(H₂SO₄)·24H₂O, has been used as a catalyst for a one-pot, multicomponent synthesis of novel spirooxindole derivatives in water. sjp.ac.lk

Synthesis from Precursors and Related Heterocycles

Condensation of Aniline Derivatives with Keto-Acids

A desaturative approach for oxindole synthesis has been reported, which utilizes simple ethyl 2-(2-oxocyclohexyl)acetates and primary amine building blocks. thieme-connect.de A dual photoredox–cobalt catalytic system generates a secondary aniline, which upon heating, cyclizes with the pendant ester functionality to form the oxindole. thieme-connect.de This method operates under mild conditions and has been applied to the modification of amino acids and other complex molecules. thieme-connect.de The proposed mechanism involves the condensation of the keto-ester and amine to form an enamine, which then undergoes a series of oxidation and deprotonation steps to generate a dienamine. thieme-connect.de Subsequent cobalt-mediated desaturation and cyclization yield the final oxindole product. thieme-connect.de

Conversion of Indolines to Oxindoles

The oxidation of indolines presents a direct route to the corresponding oxindole derivatives. This transformation involves the introduction of a carbonyl group at the C2 position of the indoline ring. While the direct oxidation of N-ethylindoline to this compound is a specific application, the general methodology for converting indolines to oxindoles is well-established.

Various oxidizing agents have been employed for this purpose. The choice of oxidant and reaction conditions is crucial to achieve high selectivity and yield, minimizing over-oxidation or other side reactions. For instance, the oxidation of indoles to 2-oxindoles has been achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide. researchgate.net Additionally, catalytic methods using safer oxidants such as hydrogen peroxide (H₂O₂), Oxone, or molecular oxygen (O₂) are highly favored. researchgate.net

A notable method involves the use of sulfuric acid adsorbed on silica (B1680970) gel, which promotes a facile and regioselective oxidation of indoles to 2-oxindoles under heterogeneous conditions. rsc.org This approach offers good functional group tolerance and is applicable to a broad range of substrates. rsc.org The conversion of indole to oxindole has also been observed under methanogenic conditions, suggesting a biological pathway for this transformation. nih.govnih.gov

The reduction of oxindoles can lead back to indolines, highlighting the reversible nature of this transformation under different chemical environments. researchgate.net For example, diisobutylaluminum hydride (DIBAL) has been shown to be effective in reducing oxindoles to indoles, with lithium aluminum hydride (LiAlH₄) sometimes favoring the formation of indolines. researchgate.net

Transformations of Other Heterocyclic Rings Leading to Oxindoles

The synthesis of oxindoles is not limited to the direct modification of indoline or indole precursors. Various strategies involving the transformation of other heterocyclic rings have been developed, providing alternative pathways to the oxindole scaffold. These methods often involve ring-opening, rearrangement, or cycloaddition reactions.

One such approach involves the oxidative ring expansion of spirocyclic oxindole derivatives. nih.gov For example, the oxidation of isamic acid, a spirocyclic oxindole derivative, leads to a ring-expanded quinazolino[4,5-b]quinazoline-6,8-dione. nih.gov This type of transformation demonstrates the potential to construct complex fused heterocyclic systems from simpler oxindole precursors.

Another strategy involves the cycloaddition reactions of in situ generated benzynes. For instance, the [3+2] cycloaddition of isatin N,N′-cyclic azomethine imine 1,3-dipoles with benzynes can produce 3,3-disubstituted oxindole scaffolds. rsc.org Similarly, the reaction of nitrones with arynes can lead to 1-pyrrolines through a cycloaddition-rearrangement cascade, which can be precursors to oxindole-related structures. rsc.org

Furthermore, the transformation of fused aziridines can lead to the formation of spiro-aziridine oxindoles. mdpi.com These spiro-aziridine rings can then undergo ring-opening reactions with various nucleophiles to introduce diversity at the C3 position of the oxindole core. mdpi.com Ring expansion of these aziridines can also lead to other heterocyclic systems fused to the oxindole. mdpi.com

Innovative ring transformation strategies, such as heteroaromatic swapping, offer novel ways to modify aromatic frameworks and could potentially be applied to the synthesis of oxindole analogs. pharmaron.com These methods often proceed through intermediates like ortho-quinodimethanes, which can be trapped in multicomponent reactions to build complex polycyclic structures. pharmaron.com

Reductive Cyclization of Nitrobenzene (B124822) Derivatives

The reductive cyclization of nitrobenzene derivatives is a powerful and widely used method for the synthesis of indoles and, by extension, oxindoles. This approach typically involves the cyclization of a substituted nitroaromatic compound, where the nitro group is reduced in situ to an amino group, which then participates in the ring-forming reaction.

A common strategy for synthesizing oxindoles is the reductive cyclization of β-nitrostyrenes. organicreactions.orgresearchgate.net This reaction can be mediated by various reagents, including ternary phosphorus compounds (Cadogan–Sundberg reaction) or palladium catalysts in the presence of carbon monoxide (Watanabe–Cenini–Söderberg reaction). organicreactions.org The latter often serves as the ultimate reducing agent. nih.gov

For the synthesis of this compound, a suitable precursor would be a derivative of 2-nitroethylbenzene. The specific nature of the side chain at the ortho position to the nitro group is critical for the formation of the oxindole ring. The general principle involves the reduction of the nitro group, followed by an intramolecular cyclization.

The choice of catalyst system is crucial for the efficiency of these reductive cyclizations. Palladium-based catalysts, such as palladium diacetate (Pd(OAc)₂) combined with various phosphine ligands, are commonly employed. nih.gov The reaction conditions, including the source of the reducing agent (e.g., carbon monoxide, formate (B1220265) esters), play a significant role in the outcome of the reaction. nih.gov

This methodology has been extended to the synthesis of more complex heterocyclic systems, such as the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to afford pyrrolo[3,2-g]indoles. nih.gov This demonstrates the versatility of the reductive cyclization approach in building diverse indole-based scaffolds.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of synthetic routes to this compound and its analogs are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalysts and reagents, the solvent system, and the reaction temperature.

Catalyst and Reagent Screening

The selection of appropriate catalysts and reagents is paramount for achieving high yields and purity in the synthesis of oxindoles. Both metal-based and organocatalytic systems have been extensively explored.

In palladium-catalyzed reactions, such as the α-arylation of amides to form oxindoles, the choice of ligand is critical. organic-chemistry.org Ligands like 2-(di-tert-butylphosphino)biphenyl and sterically hindered N-heterocyclic carbenes (NHCs) have been shown to be effective. organic-chemistry.org The catalyst system of Pd(OAc)₂ with PCy₃ or hindered NHCs can provide fast reaction rates. organic-chemistry.org For reductive cyclizations, catalyst systems like palladium diacetate–triphenylphosphine and others have been developed. nih.gov

Copper-catalyzed reactions have also been employed, for example, in the cyclization of carbamoyl (B1232498) chlorides to synthesize enantioenriched borylated oxindoles. nih.govrsc.org Furthermore, copper acetate (Cu(OAc)₂) has been used for the C-H, Ar-H coupling of anilides to prepare 3,3-disubstituted oxindoles. organic-chemistry.org

Organocatalysts, such as quinine-based thioureas, have been utilized in asymmetric reactions to produce chiral oxindoles. nih.gov For instance, the asymmetric 6π electrocyclization can be catalyzed by bifunctional thioureas derived from quinine. nih.gov Additionally, simple organic molecules like 2-aminoethanesulfonic acid (taurine) have been used as catalysts in aqueous media for the synthesis of spirooxindoles. researchgate.netsjp.ac.lk

The screening of reagents also extends to the choice of oxidant in oxidation reactions. For the conversion of indoles to oxindoles, reagents like sulfuric acid adsorbed on silica gel have been found to be effective and regioselective. rsc.org In some cases, catalyst-free conditions can be achieved by careful selection of reagents and reaction conditions. organic-chemistry.org

Table 1: Catalyst and Reagent Screening in Oxindole Synthesis

| Reaction Type | Catalyst/Reagent | Substrate/Precursor | Product | Reference |

| α-Arylation | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl | α-Chloroacetanilides | Oxindoles | organic-chemistry.org |

| Reductive Cyclization | Pd(OAc)₂, PPh₃ | 2-Nitrostyrenes | Indoles/Oxindoles | nih.gov |

| C-H, Ar-H Coupling | Cu(OAc)₂·H₂O | Anilides | 3,3-Disubstituted Oxindoles | organic-chemistry.org |

| Asymmetric 6π Electrocyclization | Quinine-derived thiourea | --- | Chiral Oxindoles | nih.gov |

| Spirooxindole Synthesis | 2-Aminoethanesulfonic acid (taurine) | Isatoic anhydride (B1165640), anilines, isatins | Spirooxindoles | researchgate.netsjp.ac.lk |

| Oxidation | H₂SO₄ on Silica Gel | Indoles | 2-Oxindoles | rsc.org |

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. In the synthesis of oxindoles, a variety of solvents have been investigated to optimize reaction outcomes.

For palladium-catalyzed α-arylation reactions, solvents such as toluene are often used. juniperpublishers.com In some intramolecular α-arylation reactions of fluoro- and chloro-substituted anilides, dimethylformamide (DMF) has been employed. nih.gov The synthesis of certain oxindole derivatives has been optimized using ethanol (B145695) or DMF, with reported yields up to 85%.

The use of "green" solvents is an increasingly important consideration in chemical synthesis. sjp.ac.lk Water has been successfully used as a solvent for the synthesis of spirooxindole dihydroquinazolinones, offering an environmentally friendly alternative to traditional organic solvents. researchgate.netsjp.ac.lk Reactions in water can also simplify workup procedures, as the product may precipitate and be isolated by filtration. researchgate.net An ethanol-water mixture has also been used as a solvent for the synthesis of spirooxindoles in the presence of a heterogeneous catalyst. sjp.ac.lk

Solvent choice can also be used to control the selectivity of a reaction. For example, in the halogenative cyclization of N-aryl diazoamides, switching the reaction solvent can selectively produce 3-chloro-indoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles. organic-chemistry.org

Table 2: Solvent Effects in Oxindole Synthesis

| Reaction Type | Solvent | Catalyst/Reagent | Outcome | Reference |

| α-Arylation | Toluene | Pd(PCy₃)₂ | Good yield of spirooxindole | juniperpublishers.com |

| Intramolecular α-Arylation | Dimethylformamide (DMF) | Potassium tert-butoxide | Substituted oxindoles | nih.gov |

| Condensation Reaction | Ethanol or DMF | p-TSA | High yield (up to 85%) | |

| Spirooxindole Synthesis | Water | 2-Aminoethanesulfonic acid (taurine) | Excellent yields (89-94%), simple workup | researchgate.net |

| Spirooxindole Synthesis | Ethanol-water (1:1) | CoFe₂O₄@SiO₂ | Excellent yields (97%) | sjp.ac.lk |

| Halogenative Cyclization | Varied | N-Halosuccinimides | Selective formation of different halo-oxindoles | organic-chemistry.org |

Temperature Control

Temperature is a critical parameter that can affect reaction rates, selectivity, and the stability of reactants, intermediates, and products. Careful control of temperature is often necessary to achieve the desired outcome in oxindole synthesis.

Many reactions for the synthesis of oxindoles are conducted at elevated temperatures to ensure a sufficient reaction rate. For instance, the intramolecular α-arylation of certain anilides is carried out at 80 °C in DMF. nih.gov Condensation reactions to form this compound have been optimized at temperatures between 70–100°C. The synthesis of spirooxindoles has also been reported at 80 °C under reflux conditions. sjp.ac.lk

However, some reactions require low temperatures to control selectivity or to handle unstable intermediates. For example, a formal [3+2] cycloaddition to form oxindoles involved the addition of iodine at -78 °C, followed by warming to room temperature, which resulted in an 80% yield. rsc.org In some cases, performing reactions at room temperature is possible and desirable for energy efficiency and to minimize side reactions. The synthesis of certain 3-hydroxy-2-oxindoles has been achieved at room temperature. juniperpublishers.com Similarly, the synthesis of spiro-aziridine oxindoles can be carried out at room temperature. mdpi.com

The optimization of temperature can also involve finding a balance between reaction rate and selectivity. In some palladium-catalyzed reactions, switching the solvent to toluene and increasing the temperature was found to improve the yield of the desired spirooxindole. juniperpublishers.com

Table 3: Temperature Control in Oxindole Synthesis

| Reaction Type | Temperature | Solvent | Catalyst/Reagent | Outcome | Reference |

| Intramolecular α-Arylation | 80 °C | DMF | KOBuᵗ | Substituted oxindoles | nih.gov |

| Condensation Reaction | 70–100 °C | Ethanol or DMF | p-TSA | High yield | |

| Spirooxindole Synthesis | 80 °C (reflux) | Water/Ethanol | CoFe₂O₄@SiO₂@SO₃H | High yield (98%) | sjp.ac.lk |

| Formal [3+2] Cycloaddition | -78 °C to rt | THF | I₂ | 80% yield | rsc.org |

| Spiro-aziridine Oxindole Synthesis | Room Temperature | --- | --- | High selectivity | mdpi.com |

| C(sp³)-H Hydroxylation | Room Temperature | THF | TEMPO | Mild conditions | juniperpublishers.com |

Atom and Step Economy in Synthetic Sequences

Modern synthetic strategies for oxindoles, including this compound, increasingly focus on these principles. Methodologies such as domino reactions, one-pot sequences, and multicomponent reactions are at the forefront of this effort. benthamdirect.comsjp.ac.lk These approaches combine multiple transformations into a single operation without isolating intermediates, thereby significantly improving step economy. benthamdirect.com For instance, organocatalysis has been effectively used in domino/one-pot reactions to produce chiral oxindoles in a step-economical manner. benthamdirect.com Similarly, a three-component reaction for synthesizing sulfonated oxindoles achieves the formation of four new bonds in a single pot. rsc.org

Another innovative approach involves a polar–radical crossover reaction that uses the addition of N-alkylanilines to ketenes. The resulting amide enolates undergo oxidation and homolytic aromatic substitution to yield 3,3-disubstituted oxindoles. This method is noted for its high atom economy as it avoids the use of pre-functionalized substrates and generates fewer byproducts compared to traditional methods. nih.gov

The efficiency of different synthetic protocols can be quantitatively compared using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and Reaction Mass Efficiency (RME), which is the percentage of the mass of the product relative to the total mass of reactants. A lower E-factor and a higher RME indicate a more sustainable and efficient process. A study on the continuous-flow synthesis of oxindoles highlighted a significant improvement in these metrics compared to previously reported batch procedures. acs.org

| Procedure | Reaction Mass Efficiency (RME) (%) | E-Factor |

|---|---|---|

| Continuous-Flow Protocol | 14.5 | 5.9 |

| Batch Protocol A (Ref. 21) | 2.9 | 33.9 |

| Batch Protocol B (Ref. 30) | 1.5 | 67.5 |

| Batch Protocol C (Ref. 37) | 1.1 | 88.0 |

These examples demonstrate a clear trend in modern organic synthesis toward developing more atom- and step-economical routes to valuable structures like oxindoles, driven by both economic and environmental considerations. repec.org

Considerations for Industrial Scale Synthesis of Oxindoles

The transition of a synthetic route for an oxindole derivative from a laboratory setting to industrial-scale production introduces a distinct set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. biosynth.com While a laboratory synthesis might prioritize novelty or achieving a high yield on a milligram scale, industrial synthesis must also heavily weigh factors such as cost of goods, process safety, scalability of equipment, and environmental impact. biosynth.com

One of the primary challenges is the optimization and robustness of the chemical process. biosynth.com Reactions that perform well on a small scale may behave differently in large reactors due to issues with heat and mass transfer. For oxindole synthesis, this can be particularly relevant in reactions with significant exotherms or those requiring precise temperature control. Furthermore, the steric hindrance of substrates, which might be overcome in the lab with excess reagents or longer reaction times, can become a significant barrier to achieving high yield and purity on a large scale. nih.govnih.govrsc.org

Continuous-flow manufacturing presents a promising solution to many of the challenges of scaling up oxindole synthesis. acs.org Flow reactors offer superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput. A waste-minimized, continuous-flow synthesis of oxindoles using a polymer-supported palladium catalyst has been developed, demonstrating the feasibility of this approach for large-scale production. acs.org This system not only improved efficiency and reduced waste but also allowed for the catalyst to be reused, addressing cost concerns. acs.org

Finally, regulatory compliance and waste management are non-negotiable aspects of industrial chemical manufacturing. biosynth.com The synthesis must adhere to Good Manufacturing Practice (GMP) standards if the final product is intended for pharmaceutical use. All waste streams must be managed in an environmentally responsible manner, making high atom-economical reactions and the use of greener, recyclable solvents like glycerol (B35011) particularly attractive. sjp.ac.lkrepec.org The development of scalable purification methods that avoid techniques like column chromatography, which are impractical for large quantities, is also essential. rsc.org

| Challenge | Potential Solutions | References |

|---|---|---|

| Process Scalability & Safety | Implement continuous-flow manufacturing; conduct thorough reaction calorimetry and hazard analysis. | acs.orgbiosynth.com |

| Cost of Reagents/Catalysts | Develop routes with cheaper starting materials; use heterogeneous or recyclable catalysts; optimize catalyst loading. | acs.orgrepec.orgorganic-chemistry.org |

| Raw Material Supply Chain | Secure multiple suppliers; establish long-term contracts; develop alternative routes from different precursors. | biosynth.com |

| Purification & Product Isolation | Develop crystallization-based purifications; avoid chromatography; design one-pot syntheses to minimize isolation steps. | sjp.ac.lkrsc.org |

| Waste Management | Utilize atom- and step-economical reactions; employ green and/or recyclable solvents; develop processes to treat waste streams. | sjp.ac.lkacs.orgrepec.org |

| Regulatory Compliance | Design processes with GMP guidelines in mind from the outset; maintain rigorous quality control and documentation. | biosynth.com |

Chemical Reactivity and Mechanistic Organic Chemistry of 1 Ethyl 2,3 Dihydro 1h Indol 2 One

Reaction Pathways and General Reactivity Patterns

1-Ethyl-2,3-dihydro-1H-indol-2-one participates in a range of reactions, including oxidation, reduction, and substitution reactions, highlighting its versatility as a synthetic intermediate.

Oxidation Reactions

The oxidation of this compound can lead to the formation of corresponding isatin (B1672199) (indole-2,3-dione) derivatives. This transformation typically involves the oxidation of the activated methylene (B1212753) group at the C3 position. While specific studies on the oxidation of the title compound are not extensively detailed in the provided results, the general reactivity of oxindoles suggests that various oxidizing agents can effect this change.

In a related context, the oxidation of 3,3-disubstituted indolines, which are structurally similar, can result in the formation of 2-oxindoles. nih.gov This indicates the susceptibility of the dihydroindole core to oxidative processes.

Reduction Reactions

The carbonyl group of the lactam in this compound can be targeted for reduction. Common reducing agents can convert the ketone to an alcohol, yielding the corresponding 1-ethyl-2,3-dihydro-1H-indol-2-ol. Further reduction can lead to the formation of 1-ethylindoline.

Studies on related polyfunctional 2-oxindoles have demonstrated that various boron hydrides can be employed for the reduction of functional groups within the molecule. nih.gov For instance, the reduction of related indole (B1671886) derivatives has been achieved using sodium borohydride (B1222165) in combination with trifluoroacetic acid. nih.gov These methods could potentially be applied to the reduction of this compound to explore the synthesis of novel dihydroindole derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Nucleus

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring, namely the ethylamino group and the carbonyl function, will influence the position of substitution.

Nucleophilic substitution reactions are also a key feature of indole chemistry. clockss.org While direct nucleophilic substitution on the aromatic ring is generally difficult without activating groups, the lactam portion of the molecule offers sites for nucleophilic attack. For instance, the carbonyl carbon is electrophilic and can react with nucleophiles.

Detailed Mechanistic Studies of Key Transformations

The reactivity of this compound is further understood through detailed mechanistic studies of fundamental transformations common to oxindole (B195798) systems.

Enolate Chemistry and Transformations

The presence of a proton on the carbon adjacent to the carbonyl group (the α-carbon at C3) allows for the formation of an enolate anion under basic conditions. wikipedia.orgmasterorganicchemistry.com This enolate is a key reactive intermediate, acting as a potent nucleophile.

The formation of the enolate is a reversible process, and its stability is influenced by the delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com This enolate can then react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position.

Table 1: Factors Influencing Enolate Formation bham.ac.uk

| Factor | Favors Kinetic Enolate | Favors Thermodynamic Enolate |

| Base | Strong, sterically hindered bases (e.g., LDA) | Weaker bases (e.g., alkoxides) |

| Solvent | Aprotic solvents (e.g., THF, Et2O) | Protic solvents (e.g., ROH) |

| Temperature | Low temperatures | Higher temperatures |

The regioselectivity of enolate formation (in cases of unsymmetrical ketones) is a critical aspect, with kinetic control favoring the less substituted enolate and thermodynamic control favoring the more substituted, and generally more stable, enolate. wikipedia.org

Sigmatropic Rearrangements in Oxindole Systems

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a pi system. wikipedia.orglibretexts.org While specific examples involving this compound are not detailed in the provided results, the indole nucleus is known to participate in such rearrangements.

A well-known example is the Fischer indole synthesis, which involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org In the context of oxindoles, rearrangements can be initiated by the formation of reactive intermediates. For instance, a wikipedia.org-sigmatropic rearrangement of an allylic ether can yield a homoallylic alcohol. libretexts.org

Detailed mechanistic investigations on related N-hydroxyindole derivatives have revealed the operation of dual mechanistic pathways, including a concerted and a dissociative mechanism, for 1,3-heteroatom transposition. nih.gov This highlights the complex mechanistic possibilities within indole systems.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions involving derivatives of this compound are pivotal in the synthesis of complex polycyclic indole alkaloids and other heterocyclic systems. These reactions can proceed through various mechanisms, often dictated by the nature of the substituents, the reaction conditions, and the catalyst employed.

One prominent pathway involves the intramolecular nucleophilic attack of a tethered nucleophile onto the electrophilic C2 or C3 position of the indolin-2-one core. For instance, the synthesis of 3,4-dihydro-1H- ic.ac.ukoxazino[4,3-a]indoles has been achieved through the intramolecular cyclization of N-glycerylated indoles. rsc.org This process typically involves the alkylation of an indole derivative followed by a base-mediated ring closure. rsc.org

Palladium-catalyzed intramolecular cyclizations are also a powerful tool for constructing fused indole systems. mdpi.comencyclopedia.pub These reactions often proceed via an initial oxidative addition of palladium to a substrate, followed by an intramolecular insertion and reductive elimination sequence. For example, the synthesis of tricyclic indole derivatives can be achieved from 3-substituted indoles through a Pd(0)-catalyzed allylic alkylation protocol. encyclopedia.pub The mechanism involves the formation of a π-allyl palladium complex, followed by intramolecular attack of a nucleophile.

Furthermore, intramolecular cascade reactions provide an efficient route to functionalized indolines. nih.gov A notable example is the halogenation/intramolecular nucleophilic cyclization of 2-aryl indoles, which proceeds through the formation of a 3-chloroindole intermediate. This intermediate then undergoes an intramolecular cyclization to yield polycyclic indoline (B122111) structures with high diastereoselectivity. nih.gov The reaction mechanism is presumed to involve the formation of a cyclic intermediate that directs the stereochemical outcome. nih.gov

| Reaction Type | Starting Material | Key Reagents/Catalysts | Product | Plausible Mechanism |

| Intramolecular Oxazinoindole Synthesis | Ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonates | Cs2CO3, DMF | 3,4-dihydro-1H- ic.ac.ukoxazino[4,3-a]indoles | Alkylation followed by intramolecular cyclization |

| Palladium-Catalyzed Allylic Alkylation | 3-Substituted indoles with an allylic moiety | Pd(0), Phosphine (B1218219) ligand | 3,4-Fused tricyclic indoles | Formation of a π-allyl palladium complex followed by intramolecular nucleophilic attack |

| Cascade Halogenation/Cyclization | 2-Aryl indoles | N-Chlorosuccinimide (NCS) | Polycyclic indolines | Formation of a 3-chloroindole intermediate followed by intramolecular cyclization |

Radical Reaction Mechanisms

Free-radical reactions offer a complementary approach to the functionalization of indolin-2-one systems, often proceeding under mild conditions and tolerating a wide range of functional groups. thieme-connect.de These reactions typically involve the generation of a radical species, which then participates in an intramolecular cyclization.

Transition metals such as manganese, titanium, and iron are frequently employed to mediate these radical cyclizations. thieme-connect.de For example, manganese(III) acetate (B1210297) can promote the oxidative free-radical cyclization of alkenes. thieme-connect.de The mechanism involves the oxidation of a substrate to generate a radical cation, which then undergoes cyclization.

A specific example is the intramolecular free-radical cyclization of epoxides, which can be initiated by titanocene (B72419) dichloride and manganese metal. thieme-connect.de This reaction proceeds through a radical intermediate, leading to the formation of cyclized products. The reaction conditions are generally mild, which is advantageous for substrates that are sensitive to acid or base. thieme-connect.de

Role of Intermediates (e.g., organometallic species, iminophosphoranes)

The reactivity of this compound and its derivatives is often governed by the formation of key reactive intermediates. Organometallic species and iminophosphoranes play crucial roles in a variety of transformations.

Organometallic Species: